molecular formula C17H20O4 B2581314 2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid CAS No. 385393-85-1

2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid

Cat. No.: B2581314
CAS No.: 385393-85-1
M. Wt: 288.343
InChI Key: VTRRYSYWWPBOSK-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzofuran core with a tert-butyl group, a 2-methylallyl ether, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of the Tert-butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Ether Formation: The 2-methylallyl group can be introduced via Williamson ether synthesis, where the phenol is reacted with 2-methylallyl bromide in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylallyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include epoxides, aldehydes, or carboxylic acids.

    Reduction: Products may include alcohols or aldehydes.

    Substitution: Products may include halogenated or nitrated benzofurans.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where benzofuran derivatives have shown efficacy.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butyl)benzofuran-3-carboxylic acid: Lacks the 2-methylallyl ether group.

    5-((2-Methylallyl)oxy)benzofuran-3-carboxylic acid: Lacks the tert-butyl group.

    2-(Tert-butyl)-benzofuran: Lacks both the 2-methylallyl ether and carboxylic acid groups.

Uniqueness

2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the 2-methylallyl ether and carboxylic acid groups can provide sites for further chemical modification and biological activity.

Properties

IUPAC Name

2-tert-butyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-10(2)9-20-11-6-7-13-12(8-11)14(16(18)19)15(21-13)17(3,4)5/h6-8H,1,9H2,2-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRRYSYWWPBOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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